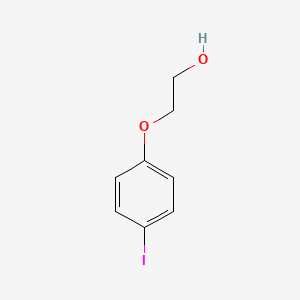

2-(4-Iodophenoxy)ethanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-iodophenoxy)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANFKPXADIOTRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCO)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Iodophenoxy Ethanol and Analogues

Established Reaction Pathways for Aryl Iodide and Phenoxy Ether Synthesis

Traditional methods for synthesizing 2-(4-iodophenoxy)ethanol and its analogues have laid the groundwork for more advanced techniques. These pathways include the Williamson ether synthesis, direct iodination of precursor molecules, and various coupling reactions.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a cornerstone in the formation of ethers, including phenoxy ethers. wikipedia.orgmasterorganicchemistry.com This SN2 reaction typically involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of this compound, this could involve the reaction of a 4-iodophenoxide with a suitable 2-haloethanol derivative.

The general mechanism involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage. wikipedia.orgyoutube.com For the synthesis of phenoxy ethers, a phenol (B47542) derivative is typically deprotonated using a base like sodium hydride, potassium carbonate, or cesium carbonate to form the phenoxide. organic-synthesis.comkhanacademy.org

Key considerations for a successful Williamson ether synthesis include:

Nature of the Alkylating Agent: Primary alkyl halides or sulfonates are preferred as they are more susceptible to SN2 attack. Secondary and tertiary alkyl halides are more prone to elimination side reactions. masterorganicchemistry.com

Base and Solvent: The choice of base and solvent is crucial. Strong bases like sodium hydride are often used to ensure complete deprotonation of the alcohol. organic-synthesis.com The solvent should be able to dissolve the reactants and facilitate the SN2 reaction.

Table 1: Comparison of Bases in Williamson Ether Synthesis

| Base | Solvent | Temperature | Notes |

|---|---|---|---|

| Sodium Hydride (NaH) | THF | 0 °C to RT | Strong, non-nucleophilic base; requires anhydrous conditions. organic-synthesis.com |

| Potassium Carbonate (K2CO3) | Acetonitrile (B52724) | Room Temperature | Milder base, suitable for activated phenols. organic-synthesis.com |

| Cesium Carbonate (Cs2CO3) | Acetonitrile | Room Temperature | Effective for a wide range of phenols due to the high solubility of the phenoxide salt. organic-synthesis.com |

Iodination Strategies for Phenoxyethanol (B1677644) Precursors

Another primary route to this compound involves the direct iodination of a phenoxyethanol precursor. This electrophilic aromatic substitution reaction introduces an iodine atom onto the aromatic ring. Various iodinating agents and conditions can be employed to achieve this transformation.

Common iodination methods include the use of molecular iodine in the presence of an oxidizing agent or the use of N-iodosuccinimide (NIS). The reactivity of the aromatic ring and the desired regioselectivity are key factors in selecting the appropriate method. For phenols, iodination tends to occur at the ortho and para positions. dtu.dk

Researchers have explored various reagents for the iodination of aromatic compounds, including:

Iodine and iodic acid in solvents like 2-methoxyethanol. researchgate.net

Visible-light-induced decarboxylative iodination of aromatic carboxylic acids. organic-chemistry.org

Copper(I)-catalyzed conversion of aryl bromides to aryl iodides. organic-chemistry.org

Coupling Reactions for Aromatic Ether Formation

Modern organic synthesis has seen the development of powerful coupling reactions for the formation of C-O bonds, providing alternatives to the classical Williamson ether synthesis. These methods, often catalyzed by transition metals like copper or palladium, offer broader substrate scope and milder reaction conditions.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol to form an aryl ether. chemeurope.comwikipedia.org While traditional Ullmann reactions required harsh conditions, modern variations utilize ligands and different copper sources to facilitate the reaction under milder temperatures. mdpi.comresearchgate.net The general reactivity order for the aryl halide is I > Br > Cl > F. ingentaconnect.com

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction has emerged as a versatile method for forming aryl ethers. wikipedia.orgorganic-chemistry.org It involves the reaction of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. jk-sci.comyoutube.com This method is known for its high functional group tolerance and broad substrate scope. wikipedia.org

Novel and Sustainable Synthetic Routes

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. These include novel catalytic systems and the use of alternative energy sources like microwaves and light.

Catalytic Approaches in C–O and C–I Bond Formation

The development of advanced catalysts is at the forefront of modern synthetic chemistry. For C-O bond formation, efforts have been made to create more active and recoverable catalysts, such as nanomagnetic recoverable catalysts for diaryl ether synthesis. eurekaselect.com Nickel-catalyzed cross-coupling reactions have also shown promise for the activation of C-O bonds in aryl ethers, which are typically robust. acs.orgresearchgate.net

In the realm of C-I bond formation, transition-metal-free methods are gaining attention. Photo-induced aromatic Finkelstein iodination reactions, for instance, allow for the synthesis of aryl iodides from less reactive aryl bromides and chlorides at room temperature using UV light. mcgill.ca

Microwave-Assisted and Photochemical Syntheses

The use of non-conventional energy sources can significantly enhance reaction rates and yields.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully applied to various organic syntheses, including the formation of ethers. rroij.com It can dramatically reduce reaction times, often from hours to minutes, and can lead to cleaner reactions with higher yields. orgchemres.orghakon-art.comthieme-connect.com Microwave-assisted Williamson ether synthesis and copper-catalyzed coupling of phenols with aryl halides have been reported to be highly efficient. rroij.comtsijournals.com

Photochemical Synthesis: Photochemical methods offer a mild and often catalyst-free approach to bond formation. For instance, the photochemical conversion of aryl halides to aryl radicals can be utilized in subsequent reactions. nih.gov Photo-induced C-S radical cross-coupling of aryl iodides and disulfides has been demonstrated under transition-metal-free conditions at room temperature. nih.gov Similarly, photo-induced iodination of aryl halides under mild conditions provides a green alternative to traditional methods. mcgill.caresearchgate.net

Flow Chemistry Applications in Synthesis Optimization

The synthesis of this compound and its analogues can be significantly enhanced through the adoption of flow chemistry. This approach, where reactions are conducted in continuous streams within tubes or microreactors, offers superior control over reaction parameters compared to traditional batch methods. digitellinc.comresearchgate.net Key advantages include efficient heat and mass transfer, improved safety for handling reactive intermediates, and enhanced reproducibility. digitellinc.comuc.pt

Optimization of synthetic processes in flow chemistry is often accelerated by integrating statistical methods like Design of Experiments (DoE) or machine learning algorithms. researchgate.netresearchgate.net For instance, a Bayesian optimization algorithm can be employed to efficiently explore a large parameter space, maximizing objectives such as reaction yield and production rate with a minimal number of experiments. digitellinc.comnih.gov This methodology allows for the identification of a Pareto front, which represents a set of optimal conditions where no single objective can be improved without compromising another. digitellinc.comcam.ac.uk

In the context of synthesizing an aryloxyethanol like this compound, which can be formed via a nucleophilic substitution reaction (e.g., Williamson ether synthesis), a flow setup would involve pumping solutions of the precursors, such as 4-iodophenol (B32979) and a protected ethylene (B1197577) glycol derivative, through a heated reactor coil. A DoE or an active learning algorithm could systematically vary parameters such as temperature, residence time, and reagent stoichiometry to rapidly identify the optimal conditions for maximizing the output of the desired product. researchgate.netcam.ac.uk This data-driven approach is more efficient than the conventional one-factor-at-a-time (OFAT) method commonly used in academic research. researchgate.net

| Parameter | Range Explored | Optimal Value (Example) | Objective | Reference |

| Temperature | 30 - 150 °C | 120 °C | Maximize Yield | researchgate.netnih.gov |

| Residence Time | 0.5 - 20 minutes | 5 minutes | Maximize Yield & Purity | researchgate.netnih.gov |

| Reagent Equivalence | 1.0 - 5.0 | 1.5 eq. | Minimize Impurities | researchgate.net |

| Flow Rate | 0.1 - 2.0 mL/min | 0.5 mL/min | Maximize Throughput | nih.gov |

This interactive table presents example parameters that could be optimized in a flow synthesis. The values are illustrative and based on typical optimization studies for related organic reactions.

Stereoselective and Regioselective Synthesis Considerations

The synthesis of this compound itself does not involve chirality, but the creation of its analogues often requires precise control over stereochemistry and regiochemistry.

Regioselectivity is paramount in determining the substitution pattern on the aromatic ring. The synthesis could proceed via two primary routes: the iodination of a pre-formed phenoxyethanol or the etherification of a pre-iodinated phenol.

Iodination of Phenoxyethanol : Direct electrophilic iodination of 2-phenoxyethanol (B1175444) would likely yield a mixture of ortho- and para-isomers due to the ortho-, para-directing nature of the ether group. Achieving high regioselectivity for the desired 4-iodo isomer requires specific methodologies. Methods for regioselective iodination of aromatic compounds include using N-iodosuccinimide (NIS) with catalytic acids or employing iodine with specific oxidizing agents that can favor substitution at the sterically less hindered para-position. researchgate.net

Etherification of 4-Iodophenol : This is a more direct route to ensure the correct regiochemistry. The reaction of 4-iodophenol with an ethylene oxide equivalent, such as 2-chloroethanol (B45725) or ethylene carbonate, under basic conditions (Williamson ether synthesis) will exclusively yield the 4-substituted product. Control over reaction conditions is still necessary to prevent side reactions.

Stereoselectivity becomes a critical consideration when synthesizing analogues with chiral centers, for instance, on the ethanol (B145695) side-chain (e.g., 1-(4-iodophenoxy)propan-2-ol). The stereoselective synthesis of such chiral amino alcohols and related structures can be achieved through various modern techniques. nih.gov Dynamic kinetic resolution (DKR), combining enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, is a powerful tool. mdpi.com This can be applied in either batch or continuous-flow setups to produce enantiopure alcohol derivatives. mdpi.com For example, a racemic secondary alcohol can be acylated using a lipase (B570770) like Novozym® 435, which selectively acts on one enantiomer, while a metal catalyst racemizes the remaining alcohol, allowing for theoretical yields approaching 100% of a single enantiomer. mdpi.com

Purification and Isolation Methodologies in Academic Laboratories

Following synthesis, the purification and isolation of this compound from the crude reaction mixture are essential to obtain a product of high purity. Standard methodologies employed in academic laboratories are suitable for this purpose.

Initial Work-up and Extraction : The first step typically involves quenching the reaction and performing a liquid-liquid extraction. For example, the reaction mixture would be diluted with water and extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layers are combined, washed with brine to remove residual water-soluble impurities, dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate, and filtered. nih.gov The solvent is then removed under reduced pressure using a rotary evaporator.

Crystallization : If the crude product is a solid, recrystallization is an effective purification method. ijddr.in The choice of solvent is critical: the compound should be highly soluble in the hot solvent but sparingly soluble at low temperatures. ijddr.in For iodinated aromatic compounds and phenols, alcohol-based solvent systems, such as methanol (B129727) or ethanol, or mixtures with water, are often effective. google.com The crude solid is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly, promoting the formation of pure crystals, which are then collected by filtration. nih.gov

Column Chromatography : For oils, semi-solids, or solid mixtures where crystallization is ineffective, flash column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) and their solubility in a mobile phase (the eluent). A solvent system, often a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is chosen to achieve good separation between the desired product and any impurities. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

| Technique | Stationary Phase | Mobile Phase (Eluent) System | Key Principle | Reference |

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Differential Adsorption | thieme-connect.de |

| Recrystallization | N/A | Ethanol/Water or Methanol | Temperature-Dependent Solubility | nih.govijddr.ingoogle.com |

| Liquid-Liquid Extraction | N/A | Ethyl Acetate & Water | Differential Partitioning | nih.gov |

This interactive table summarizes common laboratory techniques for the purification of this compound.

In some flow chemistry syntheses, in-line purification can be incorporated, for example, by passing the crude product stream through a packed bed of silica gel or a scavenger resin to remove specific byproducts or excess reagents before collection. thieme-connect.debeilstein-journals.org

Chemical Reactivity, Transformation, and Mechanistic Studies

Elucidation of Reaction Mechanisms

Understanding the mechanistic pathways governing the reactivity of 2-(4-Iodophenoxy)ethanol is fundamental to controlling its chemical transformations. Research in this area focuses on the distinct reactivity of the C-I bond, the ether bond, and the hydroxyl group.

The iodine substituent on the phenyl ring is a key site for reactivity. Aryl iodides are well-known precursors in a variety of cross-coupling reactions due to the relatively low bond dissociation energy of the carbon-iodine bond. This makes the iodine atom an excellent leaving group in transition-metal-catalyzed reactions. Although specific studies detailing the participation of this compound in such reactions are not extensively documented in the provided context, its structure is amenable to well-established transformations for aryl iodides, such as Suzuki, Heck, and Sonogashira couplings. These reactions would involve the substitution of the iodine atom, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the para-position of the phenoxy ring.

The ether linkage in this compound is stable under many conditions but can be cleaved under forcing conditions, typically with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). openstax.orglibretexts.org The mechanism of cleavage for aryl alkyl ethers like this compound follows a nucleophilic substitution pathway.

The reaction is initiated by the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comchemistrysteps.com The halide ion (I⁻ or Br⁻) then acts as a nucleophile. Due to the high stability of the phenyl-oxygen bond, the nucleophilic attack occurs at the less sterically hindered ethyl carbon. libretexts.org This proceeds via an Sₙ2 mechanism, leading to the formation of 4-iodophenol (B32979) and a halo-substituted ethanol (B145695) derivative. openstax.org If an excess of the hydrohalic acid is used, the newly formed hydroxyl group on the 4-iodophenol does not typically react further, as Sₙ2 reactions are unfavorable on sp²-hybridized carbons of the aromatic ring. libretexts.orgmasterorganicchemistry.com However, the primary alcohol product from the side chain would be converted to the corresponding alkyl halide. chemistrysteps.com

Table 1: Products of Acidic Ether Cleavage of this compound

| Reagent | Primary Products | Mechanism |

|---|---|---|

| Hydroiodic Acid (HI) | 4-Iodophenol and 1,2-diiodoethane | Sₙ2 |

| Hydrobromic Acid (HBr) | 4-Iodophenol and 1,2-dibromoethane | Sₙ2 |

The primary hydroxyl group is a versatile site for a wide range of chemical transformations. These reactions typically involve either the O-H bond or the C-O bond.

Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen using standard reagents. For instance, reaction with thionyl chloride (SOCl₂) replaces the -OH group with chlorine, while phosphorus tribromide (PBr₃) can be used for bromination. libretexts.org These reactions proceed via an Sₙ2 mechanism, involving the formation of an intermediate that converts the hydroxyl into a good leaving group. libretexts.org

Esterification: Esters can be formed by reacting the alcohol with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). Acid-catalyzed esterification with a carboxylic acid (Fischer esterification) is an equilibrium process. libretexts.org For a more irreversible reaction, acyl chlorides can be used, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.

Formation of Tosylates: To make the hydroxyl group a better leaving group for subsequent nucleophilic substitution reactions, it can be converted to a tosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This transformation does not break the C-O bond of the alcohol and thus proceeds with retention of configuration. libretexts.org

Table 2: Selected Hydroxyl Group Functionalization Reactions

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Halogenation | Thionyl Chloride (SOCl₂) | Alkyl Chloride (-CH₂Cl) |

| Halogenation | Phosphorus Tribromide (PBr₃) | Alkyl Bromide (-CH₂Br) |

| Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst | Ester (-OC(O)R) |

| Tosylation | p-Toluenesulfonyl Chloride (TsCl) + Pyridine | Tosylate (-OTs) |

Derivatization and Structural Modification of this compound

The functional groups of this compound serve as handles for synthesizing a variety of derivatives with modified structures and properties.

The hydroxyl group of this compound can be used to synthesize more complex ether structures. A common method is the Williamson ether synthesis. This involves deprotonating the terminal hydroxyl group with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide can then displace a halide from an alkyl halide in an Sₙ2 reaction to form a new ether linkage. This pathway allows for the extension of the side chain and the introduction of various alkyl or functionalized groups. For example, reacting the sodium alkoxide of this compound with ethyl iodide would yield 1-(2-ethoxyethoxy)-4-iodobenzene.

Further modifications can be made, such as O-alkylation with diethylaminoethyl chloride, followed by quaternization with an alkyl iodide like iodoethane, to introduce ammonium (B1175870) groups. nih.gov

Table 3: Examples of Ether Analogue Synthesis

| Step 1 Reagent | Step 2 Reagent | Resulting Analogue Structure |

|---|---|---|

| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | 1-Iodo-4-(2-methoxyethoxy)benzene |

| Sodium Hydride (NaH) | Benzyl Bromide (PhCH₂Br) | 1-(2-(Benzyloxy)ethoxy)-4-iodobenzene |

| Sodium Hydride (NaH) | 1,2-Dibromoethane | Intermediate for further functionalization |

While the iodine atom provides a site for cross-coupling reactions, the aromatic ring itself can undergo electrophilic aromatic substitution to introduce additional substituents. The existing substituents—the iodine atom and the ether group—direct incoming electrophiles. Both the iodo group and the alkoxy group are ortho-, para-directors. Since the para-position is occupied by the iodine atom, electrophilic substitution is directed to the ortho positions (C2 and C6) relative to the ether linkage.

Table 4: Potential Aromatic Ring Substitution Products

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(4-Iodo-2-nitrophenoxy)ethanol |

| Bromination | Br₂, FeBr₃ | 2-(2-Bromo-4-iodophenoxy)ethanol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(2-Acetyl-4-iodophenoxy)ethanol |

Modification of the Ethanol Side Chain

The ethanol side chain of this compound offers a reactive site for various chemical modifications, including oxidation, etherification, and esterification, allowing for the synthesis of a range of derivatives with potential applications in medicinal chemistry and materials science.

Oxidation: The primary alcohol of the ethanol side chain can be oxidized to yield either the corresponding aldehyde, 2-(4-iodophenoxy)acetaldehyde, or the carboxylic acid, 2-(4-iodophenoxy)acetic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.orgchemguide.co.ukyoutube.comlibretexts.org Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically employed for the selective oxidation to the aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid favor the formation of the carboxylic acid. wikipedia.orgyoutube.com The reaction progress can be monitored by spectroscopic methods to ensure the desired product is obtained.

Etherification: The hydroxyl group of the ethanol side chain can undergo etherification to form a variety of ether derivatives. The Williamson ether synthesis is a common method employed for this transformation, involving the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. wikipedia.orgmasterorganicchemistry.comkhanacademy.orgjk-sci.combyjus.com This reaction is versatile, allowing for the introduction of a wide range of alkyl groups.

Esterification: Ester derivatives of this compound can be synthesized through the reaction of the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), typically in the presence of an acid catalyst. This reaction is reversible and can be driven to completion by removing the water formed during the reaction. For example, the reaction with acetic anhydride would yield 2-(4-iodophenoxy)ethyl acetate (B1210297).

| Modification | Reagents and Conditions | Product |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane in an appropriate solvent like dichloromethane. | 2-(4-iodophenoxy)acetaldehyde |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid and acetone). | 2-(4-iodophenoxy)acetic acid |

| Etherification (Williamson) | 1. Strong base (e.g., NaH) to form the alkoxide. 2. Alkyl halide (e.g., CH3I). | 1-iodo-4-(2-methoxyethoxy)benzene |

| Esterification | Carboxylic acid (e.g., acetic acid) and an acid catalyst, or an acid anhydride (e.g., acetic anhydride). | 2-(4-iodophenoxy)ethyl acetate |

Exploration of Cross-Coupling Reactions Utilizing the Aryl Iodide Moiety

The carbon-iodine bond in this compound is a key feature that allows this molecule to participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These cross-coupling reactions, often catalyzed by transition metals like palladium and copper, are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are extensively used to mediate cross-coupling reactions involving aryl halides. The high reactivity of the C-I bond in this compound makes it an excellent substrate for these transformations.

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a new, more substituted alkene. This reaction is typically carried out in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by a combination of palladium and copper(I) salts. It is a reliable method for the synthesis of aryl alkynes.

Stille Coupling: The Stille reaction involves the coupling of the aryl iodide with an organotin compound in the presence of a palladium catalyst. wikipedia.orgmasterorganicchemistry.comjk-sci.combyjus.com While effective, the toxicity of organotin reagents is a significant drawback.

| Reaction | Coupling Partner | Catalyst System | Typical Product |

| Suzuki | Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | Biaryl derivative |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) salt, Base | Aryl alkyne |

| Stille | Organostannane | Pd catalyst | Biaryl or vinyl derivative |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions provide an alternative and often complementary approach to palladium-catalyzed methods.

Ullmann Condensation: This classic reaction involves the copper-promoted coupling of an aryl halide with an alcohol, amine, or thiol. khanacademy.org In the context of this compound, the aryl iodide can react with another alcohol to form a diaryl ether.

Organometallic Reactivity Studies

The aryl iodide moiety of this compound can be converted into an organometallic reagent, such as an organolithium or Grignard reagent, through metal-halogen exchange or direct insertion of the metal. These highly reactive intermediates can then be used in a variety of subsequent reactions, including nucleophilic addition to carbonyl compounds, to form new carbon-carbon bonds. However, the presence of the acidic hydroxyl group in the ethanol side chain would require protection prior to the formation of such organometallic reagents.

Advanced Spectroscopic and Analytical Characterization Techniques

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 2-(4-Iodophenoxy)ethanol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic arrangement.

Proton (¹H) NMR spectroscopy identifies the different types of hydrogen atoms (protons) in a molecule. The spectrum of this compound is characterized by distinct signals for the aromatic protons and the aliphatic protons of the ethanol (B145695) side chain.

The aromatic region displays two sets of signals corresponding to the protons on the 1,4-disubstituted benzene (B151609) ring. Due to the symmetry of the substitution pattern, the protons adjacent to the ether linkage (H-2 and H-6) are chemically equivalent, as are the protons adjacent to the iodine atom (H-3 and H-5). This results in a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets.

The aliphatic portion of the molecule gives rise to two signals. The protons of the methylene (B1212753) group attached to the phenolic oxygen (-O-CH₂-) are deshielded by the electronegative oxygen and typically appear as a triplet. The protons of the terminal methylene group (-CH₂-OH) are also observed as a triplet due to coupling with the adjacent methylene group. The hydroxyl proton (-OH) usually appears as a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic H (ortho to -I) Protons on carbons 3 and 5 of the benzene ring. | ~7.60 | Doublet (d) | ~9.0 | 2H |

| Aromatic H (ortho to -O) Protons on carbons 2 and 6 of the benzene ring. | ~6.80 | Doublet (d) | ~9.0 | 2H |

| -O-CH₂- Methylene protons adjacent to the phenoxy group. | ~4.10 | Triplet (t) | ~5.0 | 2H |

| -CH₂-OH Methylene protons adjacent to the hydroxyl group. | ~3.95 | Triplet (t) | ~5.0 | 2H |

| -OH Hydroxyl proton. Its chemical shift is variable. | Variable | Singlet (s, broad) | - | 1H |

Carbon (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal. The spectrum would show a total of six signals: four for the aromatic carbons and two for the aliphatic carbons.

The carbon atom attached to the iodine (C-4) is significantly influenced by the halogen's electronic effects and appears at a distinct chemical shift. The carbon atom bonded to the ether oxygen (C-1) is shifted downfield due to the oxygen's electronegativity. The two sets of equivalent aromatic carbons (C-2/C-6 and C-3/C-5) are also resolved. The two aliphatic carbons of the ethanol chain appear in the upfield region of the spectrum, with the carbon adjacent to the phenoxy oxygen (-O-CH₂) appearing at a lower field than the one bearing the hydroxyl group (-CH₂-OH).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Description Location of the carbon atom within the molecular structure. |

|---|---|---|

| C-1 | ~158.0 | Aromatic carbon bonded to the ether oxygen. |

| C-2 / C-6 | ~117.0 | Aromatic carbons ortho to the ether oxygen. |

| C-3 / C-5 | ~138.5 | Aromatic carbons ortho to the iodine atom. |

| C-4 | ~83.0 | Aromatic carbon bonded to the iodine atom. |

| -O-CH₂- | ~69.0 | Aliphatic carbon adjacent to the phenoxy group. |

| -CH₂-OH | ~61.5 | Aliphatic carbon adjacent to the hydroxyl group. |

While 1D NMR provides fundamental structural data, 2D NMR experiments are employed to confirm the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the signals of the -O-CH₂- and -CH₂-OH protons, confirming their adjacent relationship in the ethanol chain. It would also show a correlation between the ortho- and meta-protons on the aromatic ring, confirming their neighboring positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting the proton signal for -O-CH₂- to its corresponding carbon signal, the proton signal for -CH₂-OH to its carbon, and the aromatic proton signals to their respective attached carbons.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing materials in their solid, crystalline form. nih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as molecular packing, polymorphism, and intermolecular interactions. nih.gov For this compound, ¹³C ssNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ¹³C ssNMR spectra due to differences in the local chemical environment of the carbon atoms in the crystal lattice.

Study Molecular Packing: The chemical shifts in ssNMR are sensitive to the conformation and packing of molecules, providing insights into the supramolecular structure.

Probe Intermolecular Interactions: ssNMR can detect intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which would be evident from changes in the chemical shifts of the involved carbon atoms.

Vibrational Spectroscopy Applications (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a compound.

An IR spectrum provides a characteristic "fingerprint" of a molecule by showing the absorption of infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds. The IR spectrum of this compound would display several key absorption bands that confirm its structure.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group, with the broadening caused by hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethanol chain are observed just below 3000 cm⁻¹.

C=C Aromatic Stretch: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to one or more sharp peaks in the 1600-1450 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching bands are expected. The aryl-alkyl ether (Ar-O-CH₂) stretch results in a strong, characteristic absorption around 1240 cm⁻¹. The alcohol C-O stretch appears as a strong band in the 1050-1000 cm⁻¹ range.

C-I Stretch: The vibration of the carbon-iodine bond is expected to produce an absorption in the far-infrared region, typically around 600-500 cm⁻¹.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1260 - 1200 | Strong |

| C-O Stretch (Alcohol) | 1050 - 1000 | Strong |

| C-I Stretch | 600 - 500 | Medium |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides significant insight into the molecular vibrations of this compound, offering a detailed fingerprint based on its structural components. While a specific experimental spectrum for this compound is not widely published, the expected vibrational modes can be assigned based on the analysis of its constituent functional groups, including the iodinated aromatic ring, the ether linkage, and the ethanol side chain. researchgate.netsigmaaldrich.com

Key vibrational modes for this compound would be anticipated in the following regions:

Aromatic C-H Stretching: Vibrations associated with the aromatic ring typically appear in the 3000-3100 cm⁻¹ region. researchgate.net

Aliphatic C-H Stretching: The symmetric and asymmetric stretching modes of the methylene (-CH₂) groups in the ethanol side chain are expected between 2850 and 3000 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The characteristic stretching vibrations of the benzene ring are found in the 1400-1600 cm⁻¹ range. Substitution on the ring can influence the position and intensity of these peaks. mdpi.com

C-O Stretching: The spectrum would feature contributions from both the aryl-ether and the alcohol C-O bonds. The asymmetric C-O-C stretching of the aryl ether is typically a strong band found around 1250 cm⁻¹, while the C-O stretch of the primary alcohol appears in the 1050-1150 cm⁻¹ range.

C-I Stretching: The carbon-iodine bond vibration is a key feature for this molecule. Due to the high mass of the iodine atom, this stretching mode is expected at lower frequencies, typically in the 500-600 cm⁻¹ range. northwestern.edu

The analysis of related compounds, such as phenoxyacetic acids and other halogenated phenols, supports these assignments and helps in building a comprehensive vibrational profile for the molecule. researchgate.netsigmaaldrich.com

Interactive Table: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3000-3100 | 4-Iodophenyl |

| Aliphatic C-H Stretch | 2850-3000 | -CH₂CH₂OH |

| Aromatic C=C Stretch | 1400-1600 | 4-Iodophenyl |

| C-O-C Asymmetric Stretch | ~1250 | Aryl Ether |

| C-O Alcohol Stretch | 1050-1150 | -CH₂OH |

| C-I Stretch | 500-600 | 4-Iodophenyl |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound. The nominal molecular weight of the compound (formula C₈H₉IO₂) is 264 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z of 264. The presence of iodine, with its single stable isotope ¹²⁷I, simplifies the isotopic pattern compared to chlorine or bromine-containing compounds. researchgate.net

The fragmentation of ethers in mass spectrometry often proceeds through specific pathways, including alpha-cleavage and cleavage of the C-O bond. acs.orglibretexts.org For this compound, the primary fragmentation patterns are predicted to involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen, leading to the loss of a CH₂OH radical and formation of an ion at m/z 233.

Ether Bond Cleavage: Scission of the bond between the ethanol side chain and the ether oxygen, resulting in a prominent iodophenoxy radical and a [C₂H₅O]⁺ ion at m/z 45, or the formation of an iodophenoxy cation [C₆H₄IO]⁺ at m/z 219 after rearrangement.

Loss of the Side Chain: Cleavage of the aryl C-O bond can lead to the formation of an iodophenol ion [C₆H₅IO]⁺˙ at m/z 220 or a C₆H₄I⁺ ion at m/z 203.

Fragments from the Ethanol Moiety: A significant peak at m/z 31, corresponding to [CH₂OH]⁺, is expected from the cleavage of the ether linkage.

Interactive Table: Predicted Mass Spectrometry Fragments of this compound

| m/z | Predicted Ion | Fragmentation Pathway |

| 264 | [C₈H₉IO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 233 | [C₇H₆IO]⁺ | M⁺˙ - •CH₂OH |

| 220 | [C₆H₅IO]⁺˙ | Iodophenol ion |

| 219 | [C₆H₄IO]⁺ | Cleavage of O-CH₂ bond |

| 203 | [C₆H₄I]⁺ | Loss of ethanol moiety |

| 45 | [C₂H₅O]⁺ | Ethoxy fragment |

| 31 | [CH₂OH]⁺ | Hydroxymethyl fragment |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental composition of this compound. By measuring the mass-to-charge ratio with high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass. algimed.com

The theoretical exact mass of the this compound molecular ion ([C₈H₉IO₂]⁺˙) is calculated to be 263.9698 Da. An experimental HRMS measurement yielding a value very close to this theoretical mass (e.g., within 5 ppm) would provide strong evidence for the elemental formula C₈H₉IO₂. mdpi.com This level of accuracy is crucial for differentiating the target compound from other potential isomers or isobaric contaminants, thereby confirming its identity. youtube.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

Tandem mass spectrometry (MS/MS) provides further structural confirmation by establishing parent-daughter ion relationships. In an MS/MS experiment, the molecular ion of this compound (precursor ion, m/z 264) is isolated and subjected to collision-induced dissociation (CID) to generate a spectrum of product ions.

The fragmentation pathways observed in MS/MS would likely mirror those seen in a standard EI spectrum but with greater clarity. For instance, the fragmentation of the protonated molecule [M+H]⁺ (m/z 265), common in electrospray ionization, would be studied. Key fragmentation reactions for ether-containing compounds often involve the loss of neutral molecules. nih.gov A plausible pathway for the [M+H]⁺ ion of this compound would be the loss of an ethylene (B1197577) oxide molecule (44 Da) to produce the 4-iodophenol (B32979) ion at m/z 221. Further fragmentation of this ion could lead to the loss of CO, a common fragmentation for phenols. Analysis of these specific transitions confirms the connectivity of the molecule. researchgate.netresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible spectroscopy is used to study the electronic transitions within this compound. The chromophore in this molecule is the 4-iodophenyl group. The presence of the iodine atom and the ether linkage as substituents on the benzene ring influences the position and intensity of the absorption bands.

In a solvent like ethanol, the UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of substituted benzenes. utoronto.ca Typically, two main absorption bands are expected, corresponding to the π → π* transitions of the aromatic ring. Based on data for similar compounds, these would likely be observed around 220-230 nm and a weaker, longer-wavelength band around 270-280 nm. researchgate.netsigmaaldrich.com The specific λₘₐₓ values are sensitive to the solvent environment.

There is currently no specific published data available regarding the fluorescence properties of this compound. Many halogenated aromatic compounds exhibit weak fluorescence or undergo intersystem crossing to the triplet state, which can quench fluorescence. researchgate.netrsc.orgmdpi.com

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and crystal packing. However, based on available scientific literature and structural databases, a solved crystal structure for this compound has not been publicly reported. Therefore, specific details on its crystal system, space group, and unit cell dimensions are not available at this time.

Chromatographic and Electrophoretic Methods for Purity and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of this compound. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable for its analysis.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is highly effective for analyzing this compound. rsc.orgsemanticscholar.org A typical method would utilize a C18 or C8 stationary phase. ijpsonline.comnih.gov Isocratic or gradient elution with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would achieve good separation. nih.govresearchgate.net Detection is commonly performed using a UV detector, set at one of the compound's absorption maxima (e.g., ~225 nm or ~275 nm) for high sensitivity. cuni.czresearcher.life This method is well-suited for determining the purity of a sample by quantifying the area of the main peak relative to any impurity peaks. nih.gov

Interactive Table: Typical HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Temperature | Ambient (e.g., 25 °C) |

Gas Chromatography (GC): GC is also a viable technique, particularly for assessing volatile impurities. The analysis would typically be performed on a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-1). hpst.cz The compound would be injected into a heated port to ensure volatilization, and a flame ionization detector (FID) would provide excellent sensitivity. epa.govresearchgate.net Temperature programming of the GC oven would be used to ensure good separation and peak shape. GC can be used for both purity assessment and quantification, often with the use of an internal standard for improved accuracy. youtube.com

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful and widely used techniques for the analysis of semi-volatile and non-volatile organic compounds, respectively. The development of robust methods for this compound is essential for quality control, impurity profiling, and stability testing.

Gas Chromatography (GC)

GC is well-suited for the analysis of thermally stable and volatile compounds. Given its structure, this compound can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and structural elucidation. jfda-online.comsemanticscholar.org

Method development for GC analysis involves optimizing several key parameters:

Column Selection : The choice of capillary column is crucial. A polar column, such as one with a wax or polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX), is often suitable for polar analytes like phenoxyethanol (B1677644) derivatives. semanticscholar.org Alternatively, a mid-polarity column, such as one containing a phenyl-substituted polysiloxane, can provide good resolution. lawdata.com.tw

Temperature Programming : An initial oven temperature is held to allow for the volatilization of the sample, followed by a controlled temperature ramp to elute the analytes based on their boiling points and interaction with the stationary phase. shimadzu.comnih.govshimadzu.com

Injector and Detector Conditions : The injector temperature must be high enough to ensure rapid volatilization of the compound without causing thermal degradation. shimadzu.com For detection, GC-MS is highly effective, providing both retention time and mass spectral data for unambiguous identification. shimadzu.comnih.govnih.gov The mass spectrum of this compound would be expected to show a characteristic molecular ion peak and fragmentation patterns related to the iodophenyl and ethanol moieties.

Table 1: Illustrative GC-MS Method Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) | Provides good separation for polar compounds. |

| Carrier Gas | Helium (1.0 mL/min) | Inert gas to carry the sample through the column. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading with concentrated samples. shimadzu.com |

| Injector Temp. | 250 °C | Ensures rapid and complete sample vaporization. shimadzu.com |

| Oven Program | 50 °C (hold 2 min), ramp to 240 °C at 15 °C/min | Separates compounds based on boiling point. shimadzu.com |

| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization method for creating reproducible mass spectra. |

| MS Scan Range | m/z 40-450 | Covers the expected mass range of the analyte and its fragments. shimadzu.com |

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the analysis of a wide range of organic molecules, including those that are not sufficiently volatile or stable for GC analysis. Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds like this compound. nih.govdergipark.org.trnih.gov

Key aspects of HPLC method development include:

Column and Stationary Phase : C8 and C18 columns are widely used for the separation of phenoxyethanol and related compounds. nih.govnih.govscioninstruments.com These columns contain a non-polar stationary phase that retains analytes based on their hydrophobicity.

Mobile Phase : The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. dergipark.org.trconicet.gov.ar A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation and shorter analysis times. The addition of a small amount of acid, like formic acid, to the mobile phase can improve peak shape by suppressing the ionization of silanol (B1196071) groups on the stationary phase. nih.govsielc.com

Detection : Due to the presence of the aromatic ring, this compound can be readily detected using a UV-Vis or Diode Array Detector (DAD). dergipark.org.trscioninstruments.com A DAD allows for the monitoring of absorbance at multiple wavelengths simultaneously, which is useful for method development and for assessing peak purity. The optimal detection wavelength for this compound would be determined by its UV spectrum, likely in the range of 250-280 nm. nih.govnih.gov

Table 2: Representative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Standard for reversed-phase separation of moderately polar compounds. dergipark.org.tr |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier for eluting the analyte. |

| Gradient | 5% B to 95% B over 15 minutes | Ensures elution of a range of components with good resolution. |

| Flow Rate | 1.0 mL/min | Typical flow rate for analytical scale columns. nih.govdergipark.org.tr |

| Column Temp. | 30 °C | Maintains consistent retention times and improves efficiency. dergipark.org.tr |

| Detector | Diode Array Detector (DAD) | Monitors a range of wavelengths for optimal sensitivity and purity analysis. |

| Detection λ | ~270 nm | Expected region of maximum absorbance for the chromophore. dergipark.org.tr |

Capillary Electrophoresis Techniques

Capillary Electrophoresis (CE) is a family of high-resolution separation techniques that utilize an electric field to separate ions based on their electrophoretic mobility. colby.edu It offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. analyticaltoxicology.com

For a neutral molecule like this compound, standard Capillary Zone Electrophoresis (CZE) is not directly applicable as separation in CZE relies on differences in the charge-to-size ratio of analytes. analyticaltoxicology.com Therefore, a modification of the technique is required.

Micellar Electrokinetic Chromatography (MEKC)

MEKC is a mode of CE that enables the separation of neutral molecules. analyticaltoxicology.comubaya.ac.id It is the most appropriate CE technique for analyzing this compound. The principle of MEKC involves adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the background electrolyte (BGE) at a concentration above its critical micelle concentration (CMC). ubaya.ac.id This results in the formation of charged micelles, which act as a pseudo-stationary phase. Neutral analytes are separated based on their differential partitioning between the aqueous BGE and the hydrophobic interior of the micelles. analyticaltoxicology.com

Development of a MEKC method for this compound would involve the optimization of:

Background Electrolyte (BGE) : The choice of buffer (e.g., phosphate, borate), its concentration, and pH are fundamental. The pH affects the electroosmotic flow (EOF), which is the bulk flow of the solution within the capillary.

Surfactant Type and Concentration : Anionic surfactants like SDS are commonly used. The concentration of the surfactant influences the amount of the pseudo-stationary phase available for partitioning, thereby affecting retention times and resolution.

Organic Modifier : The addition of an organic solvent (e.g., methanol, acetonitrile) to the BGE can alter the partitioning of the analyte and modify the separation selectivity. ubaya.ac.id

Applied Voltage and Temperature : Higher voltages generally lead to faster separations but can also generate Joule heating, which may negatively impact efficiency. colby.edu Controlling the capillary temperature is essential for reproducible results.

Injection : Samples are typically introduced into the capillary using either hydrodynamic or electrokinetic injection. analyticaltoxicology.com For quantitative analysis, hydrodynamic injection is often preferred as it is less susceptible to matrix effects. colby.edu

Table 3: Potential MEKC Method Parameters for this compound Separation

| Parameter | Setting | Purpose |

|---|---|---|

| Capillary | Fused Silica (B1680970) (e.g., 50 cm total length, 50 µm I.D.) | Standard capillary for CE applications. |

| Background Electrolyte | 20 mM Sodium Borate buffer, pH 9.2 | Common buffer system providing stable pH and current. |

| Surfactant | 50 mM Sodium Dodecyl Sulfate (SDS) | Forms micelles to enable separation of neutral analytes. |

| Organic Modifier | 10% (v/v) Methanol | Modifies partitioning and improves selectivity. |

| Applied Voltage | 20 kV | Drives the electrophoretic and electroosmotic flow. |

| Temperature | 25 °C | Ensures reproducible migration times. |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Introduces a precise volume of sample into the capillary. analyticaltoxicology.com |

| Detection | UV Detection at 214 nm or 270 nm | Monitors the analyte as it passes the detector window. |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic structure and properties of molecules. For 2-(4-Iodophenoxy)ethanol, these methods could offer a deep understanding of its geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies of Conformation and Stability

Density Functional Theory (DFT) is a robust computational method for investigating the conformational landscape and thermodynamic stability of molecules. A hypothetical DFT study of this compound would likely involve geometry optimization of various possible conformers to identify the most stable structures. The rotational freedom around the C-O and C-C bonds of the ethanol (B145695) side chain, as well as the C-O bond connecting to the phenyl ring, would be systematically explored to locate energetic minima on the potential energy surface.

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-O-C) (°) | Relative Energy (kcal/mol) |

| Anti | 180 | 0.00 |

| Gauche | 60 | 1.25 |

| Eclipsed | 0 | 5.50 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

Ab Initio Methods for Electronic Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, could be employed to accurately predict the electronic properties of this compound. Calculations such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide insights into ionization potential, electron affinity, and the distribution of electron density. These calculations would be crucial for understanding the molecule's reactivity and intermolecular interactions.

Spectroscopic Parameter Prediction

Computational methods are powerful tools for predicting spectroscopic parameters, which can aid in the experimental characterization of molecules. For this compound, time-dependent DFT (TD-DFT) could be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum, identifying the wavelengths of maximum absorption and the nature of the electronic transitions involved. Furthermore, calculations of vibrational frequencies using DFT would allow for the theoretical prediction of the infrared (IR) and Raman spectra, aiding in the assignment of experimental vibrational bands to specific molecular motions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations can be used to explore the dynamic behavior of this compound. MD simulations would model the movement of atoms over time, providing a detailed picture of the molecule's conformational flexibility and its interactions with solvent molecules or other surrounding species. This approach would be particularly useful for understanding how the molecule behaves in a biological or chemical system, revealing preferred conformations and the nature of non-covalent interactions such as hydrogen bonding and halogen bonding.

Structure-Property Relationship (SPR) Modeling (Theoretical Derivations)

Structure-Property Relationship (SPR) models aim to correlate the structural features of a molecule with its physicochemical properties. For this compound, theoretical derivations within an SPR framework could be developed to predict properties such as boiling point, solubility, and lipophilicity based on its molecular descriptors.

Quantitative Structure-Activity Relationship (QSAR) Model Development (theoretical aspects, not biological data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that relates the chemical structure of a series of compounds to their biological activity. In a purely theoretical context for this compound, the development of a QSAR model would involve the calculation of a wide range of molecular descriptors. These descriptors, which quantify various aspects of the molecule's structure and electronic properties, would form the basis for a mathematical model that could, in principle, predict a particular activity.

Table 2: Examples of Theoretical Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Class | Specific Descriptor Example |

| Constitutional | Molecular Weight |

| Topological | Wiener Index |

| Geometrical | Molecular Surface Area |

| Electronic | Dipole Moment |

| Quantum-Chemical | HOMO/LUMO Energies |

Note: This table lists general classes of descriptors that would be calculated in a theoretical QSAR study.

Molecular Docking and Ligand Binding Predictions (mechanistic, not clinical)

There are no publicly available research articles detailing molecular docking studies or ligand binding predictions specifically for this compound. Such studies are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The process involves predicting the binding mode and affinity of a ligand to a target protein's active site.

In a hypothetical molecular docking study involving this compound, researchers would typically:

Define a target protein receptor.

Use computational software to place the this compound molecule into the binding site of the receptor in various orientations and conformations.

Employ a scoring function to estimate the binding affinity for each pose.

These simulations could provide mechanistic insights into potential interactions, such as hydrogen bonding involving the hydroxyl group or halogen bonding involving the iodine atom. However, without experimental or computational data, any discussion of its binding behavior remains purely speculative. Studies on structurally related compounds, such as hydroxylated polybrominated diphenyl ethers, have utilized molecular docking to understand interactions with receptors like the estrogen receptor α, highlighting the importance of hydrogen bonds and van der Waals forces in the binding process nih.gov.

Reaction Pathway Modeling and Transition State Analysis

There is no published research on reaction pathway modeling or transition state analysis for chemical reactions involving this compound. These computational chemistry techniques are employed to elucidate the mechanism of a chemical reaction by mapping the potential energy surface and identifying the lowest energy path from reactants to products.

A theoretical investigation of a reaction involving this compound, for instance, its formation from a phenolate and a monohalohydrin, would involve:

Calculating the geometries and energies of the reactants, products, and any intermediates.

Locating the transition state structure, which is the highest energy point along the reaction coordinate.

Calculating the activation energy, which provides insight into the reaction kinetics.

For example, computational studies on the reactions of other iodinated organic compounds have been used to investigate energy profiles and reaction barriers scispace.com. Similarly, theoretical studies on the structural stability of the parent compound, 2-phenoxyethanol (B1175444), have shown that it predominantly exists in a non-planar gauche conformation, stabilized by dipolar interactions researchgate.netnih.gov. While this provides a basis for understanding the conformational preferences of the backbone structure, the specific influence of the iodine substituent on reaction pathways and transition states of this compound has not been computationally explored.

Due to the lack of specific research, no data tables with detailed findings can be generated for this compound.

Applications in Advanced Organic and Material Synthesis

2-(4-Iodophenoxy)ethanol as a Building Block in Multi-Step Organic Synthesis

The presence of both an aryl iodide and a primary alcohol on the same molecule allows for sequential or orthogonal chemical transformations, making this compound a valuable component in multi-step synthetic strategies aimed at constructing complex molecular targets.

Synthesis of Macrocyclic and Polymeric Structures

The dual functionality of this compound lends itself to the synthesis of both macrocyclic and polymeric structures. The hydroxyl group can be readily converted into a variety of other functional groups, such as an alkyne or an alkene, which can then participate in ring-closing reactions. For instance, derivatization of the alcohol to an terminal alkyne would create a precursor suitable for intramolecular Sonogashira coupling, a powerful method for forming macrocycles. Similarly, conversion to a terminal alkene could enable ring-closing metathesis (RCM) to form large cyclic structures.

In the realm of polymer science, this compound can serve as a monomer in polymerization reactions. The hydroxyl group allows for its incorporation into polyesters or polyethers through condensation polymerization. The iodo-group can also be utilized in polymerization schemes. For example, in a Williamson ether synthesis-type polycondensation, the phenoxide, generated from a related dihydroxy monomer, could react with a dihalide, or conversely, the diol form of this compound could be reacted with a bis(electrophile) to build a polymer chain. Furthermore, the aryl iodide presents a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form conjugated polymers if coupled with appropriate comonomers.

Table 1: Potential Synthetic Routes to Macrocycles and Polymers from this compound

| Target Structure | Synthetic Strategy | Key Reaction | Potential Functionalization of this compound |

| Macrocycle | Intramolecular Cross-Coupling | Sonogashira Coupling | Conversion of hydroxyl to a terminal alkyne |

| Macrocycle | Ring-Closing Metathesis | Grubbs Catalysis | Conversion of hydroxyl to a terminal alkene |

| Polyester | Condensation Polymerization | Esterification | Reaction with a dicarboxylic acid |

| Polyether | Condensation Polymerization | Williamson Ether Synthesis | Reaction with a dihalide under basic conditions |

| Conjugated Polymer | Cross-Coupling Polymerization | Suzuki Coupling | Reaction with a diboronic acid comonomer |

Construction of Complex Heterocyclic Systems

The reactive sites within this compound provide multiple avenues for the construction of complex heterocyclic systems. The aryl iodide is a key functional group for intramolecular cyclization reactions. For example, if the ethanol (B145695) side chain is modified to contain a nucleophile, such as an amine or a thiol, an intramolecular Ullmann condensation or Buchwald-Hartwig amination could be employed to form a nitrogen or sulfur-containing heterocycle fused to the benzene (B151609) ring.

Another approach involves the initial transformation of the aryl iodide via cross-coupling reactions to introduce a functionality that can subsequently participate in a cyclization reaction with the ethanol side chain. For instance, a Sonogashira coupling could introduce an alkyne, which could then undergo an intramolecular hydroalkoxylation or other cyclization to form a furan or pyran ring fused to the aromatic core. Furthermore, the hydroxyl group can be oxidized to an aldehyde, which can then participate in reactions like the Pictet-Spengler reaction if an appropriate amine functionality is introduced elsewhere in the molecule, leading to the formation of complex alkaloids or related heterocyclic frameworks. The synthesis of benzofurans, for instance, can be achieved through various strategies involving intramolecular cyclization of precursors derived from ortho-substituted phenols.

Precursor for Advanced Functional Materials

The combination of a rigid iodophenyl group and a flexible hydroxyethyl chain makes this compound an attractive precursor for the design and synthesis of advanced functional materials with tailored properties.

Role in Polymer and Composite Material Development

Beyond its role as a monomer in traditional polymerization, this compound can be incorporated into polymers to impart specific properties. The presence of the heavy iodine atom can increase the refractive index of the resulting polymer, which is a desirable characteristic for optical applications. Furthermore, the aryl iodide can serve as a site for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of functional groups to tune the material's properties.

Synthesis of Liquid Crystalline and Supramolecular Assemblies

The molecular shape of this compound, with its rigid aromatic core and flexible tail, is reminiscent of the building blocks used in the synthesis of liquid crystals. By attaching a long alkyl chain to the hydroxyl group and potentially another mesogenic group via a cross-coupling reaction at the iodide position, it is possible to design molecules that exhibit liquid crystalline phases. The interplay of the rigid and flexible parts of the molecule, along with intermolecular interactions such as halogen bonding involving the iodine atom, can lead to the formation of ordered mesophases.

In supramolecular chemistry, the iodo- and hydroxyl- functionalities can participate in non-covalent interactions to form well-defined assemblies. The iodine atom is a known halogen bond donor, and it can interact with Lewis bases to direct the self-assembly of molecules into specific architectures, such as sheets, chains, or more complex three-dimensional networks. The hydroxyl group can act as both a hydrogen bond donor and acceptor, further contributing to the stability and directionality of the supramolecular structure.

Precursor for Optoelectronic or Responsive Materials

The aryl iodide functionality of this compound is a key feature that allows for its use as a precursor in the synthesis of optoelectronic materials. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, are powerful tools for creating extended π-conjugated systems by forming new carbon-carbon bonds at the position of the iodine atom. nih.gov By coupling this compound with appropriate alkynes, boronic acids, or alkenes, it is possible to synthesize a wide range of conjugated molecules and polymers with tailored electronic and optical properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Furthermore, the versatile chemical handles on this compound allow for its incorporation into responsive or "smart" materials. For example, by attaching a photochromic moiety, such as an azobenzene or spiropyran, to the molecule, it is possible to create polymers that change their properties, such as shape or color, in response to light. Similarly, the flexible ether linkage can contribute to thermoresponsive behavior in polymers, where the material undergoes a phase transition at a specific temperature.

Intermediate in the Synthesis of Radiopharmaceuticals and Imaging Agents

The chemical scaffold of this compound serves as a valuable intermediate in the development of sophisticated radiopharmaceuticals and imaging agents. Its structure, featuring a stable iodophenyl group and a reactive ethanol moiety, allows for its incorporation into more complex molecular frameworks designed to target specific biological markers. This is particularly relevant in the synthesis of agents for neurological and cardiac imaging, where the precise targeting of transporters and receptors is crucial for diagnostic accuracy.

The presence of the iodine atom on the phenyl ring is of particular significance. This atom can be a non-radioactive isotope (¹²⁷I) which can later be replaced with a radioactive isotope of iodine, such as ¹²³I for Single Photon Emission Computed Tomography (SPECT) or ¹²⁴I for Positron Emission Tomography (PET). This isotopic exchange is a common strategy in the production of radioiodinated pharmaceuticals.

One notable application is in the synthesis of ligands targeting the norepinephrine transporter (NET). Dysregulation of NET is implicated in various cardiovascular and neuropsychiatric disorders. Consequently, developing imaging agents that can visualize and quantify NET distribution is of high clinical and research interest. For instance, derivatives of this compound are precursors to more complex molecules like (2S,αS)-2-(α-(2-iodophenoxy)benzyl)morpholine (IPBM), a reboxetine analogue that has been investigated as a potent and selective ligand for NET imaging. nih.govsnmjournals.orgnih.gov

Radiolabeling Strategies for Imaging Probes

The primary radiolabeling strategy for imaging probes derived from this compound intermediates involves radioiodination. This process introduces a radioactive iodine isotope into the molecule. The stable iodine atom already present in the this compound precursor provides a key advantage for efficient and site-specific radiolabeling.

Several radioiodination techniques can be employed:

Isotopic Exchange: This is a common method where the non-radioactive ¹²⁷I atom on the phenoxy ring is exchanged for a radioactive isotope, such as ¹²³I or ¹²⁵I. This reaction is typically carried out in the presence of a suitable oxidizing agent. For example, the synthesis of (S,S)-[¹²⁵I]IPBM has been achieved through a halogen exchange reaction with high radiochemical yield and purity. nih.gov

Electrophilic Radioiodination: This method involves the reaction of an activated aromatic precursor with an electrophilic radioiodine species. While not a direct isotopic exchange, precursors derived from this compound can be designed to undergo this type of reaction.

Nucleophilic Radioiodination: This strategy involves the displacement of a suitable leaving group on the aromatic ring by a nucleophilic radioiodide. Copper-catalyzed nucleophilic substitution is a method that has been shown to improve the efficiency of radioiodination for certain compounds. nih.gov

The choice of labeling strategy often depends on the specific chemical properties of the final imaging agent and the desired radionuclide. The ethanol moiety of the this compound precursor typically remains unmodified during the radiolabeling step, having already been used to link the iodophenoxy group to the rest of the molecular structure of the imaging probe.

| Radiolabeling Method | Description | Key Features |

| Isotopic Exchange | Replacement of a stable iodine atom with a radioactive isotope. | Site-specific, often high yield. |

| Electrophilic Radioiodination | Reaction with an electrophilic form of radioiodine. | Applicable to activated aromatic rings. |

| Nucleophilic Radioiodination | Displacement of a leaving group by radioiodide. | Can be facilitated by catalysts like copper. |

Precursor for Positron Emission Tomography (PET) Tracers

While many of the developed imaging agents based on the iodophenoxy scaffold have been initially evaluated with SPECT isotopes like ¹²³I, the underlying molecular framework holds significant promise for the development of Positron Emission Tomography (PET) tracers. PET offers several advantages over SPECT, including higher sensitivity and spatial resolution, and better quantification of biological processes.

The key to adapting these imaging agents for PET lies in the use of a positron-emitting iodine isotope, most notably ¹²⁴I. Iodine-124 has a half-life of 4.18 days, which is suitable for imaging biological processes that occur over longer periods, such as the accumulation of antibodies or large molecules in tumors.

The synthesis of a ¹²⁴I-labeled PET tracer from a this compound-derived precursor would follow similar radiolabeling strategies as for SPECT agents, primarily through isotopic exchange. The established methods for synthesizing ¹²³I and ¹²⁵I labeled compounds can be readily adapted for the incorporation of ¹²⁴I.

The development of PET tracers from these precursors is an active area of research. The ability to image targets like the norepinephrine transporter with the high resolution and sensitivity of PET would be a significant advancement in the diagnosis and management of a range of diseases. For instance, a ¹²⁴I-labeled version of a selective NET ligand derived from a this compound precursor could provide more precise information on cardiac sympathetic nerve function or the status of neuroendocrine tumors.

Based on a comprehensive search of publicly available scientific literature, there is insufficient information to generate a detailed article on the "Fundamental Investigations of Biological Interactions and Mechanisms" of the chemical compound This compound according to the specified outline.

The search did not yield specific studies on:

Molecular Target Binding and Affinity: No receptor binding assays or competition studies for this compound were found.

Enzyme Interaction Kinetics: There is no available data on the kinetic parameters or the mechanism of inhibition or activation of any specific enzymes by this compound.

Structure-Activity Relationship (SAR) Studies: No literature was found detailing the design and synthesis of analogues of this compound for the purpose of elucidating its structure-activity relationships.

Cellular Pathway Modulation: There are no specific in vitro studies detailing the modulation of any cellular pathways by this compound.